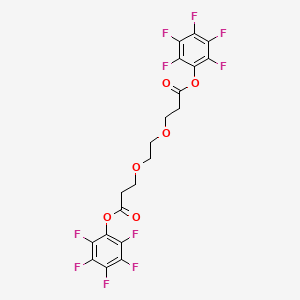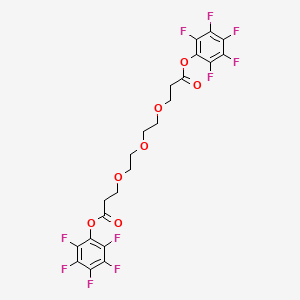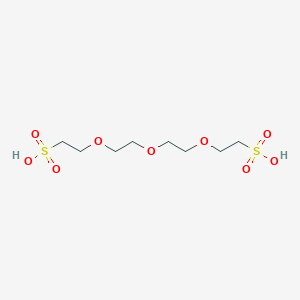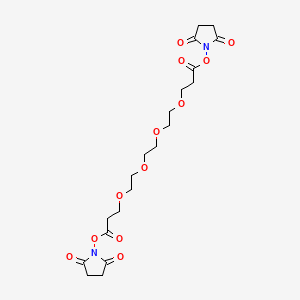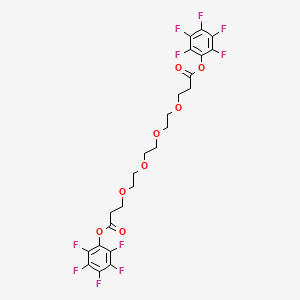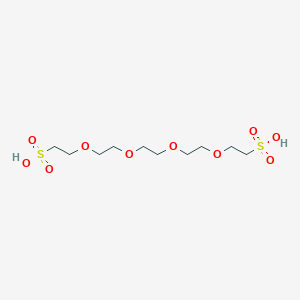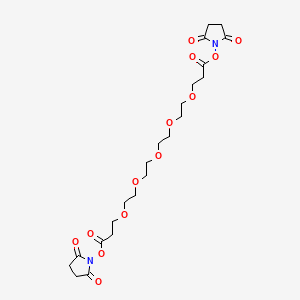![molecular formula C16H14Cl3F2N3O2 B606241 5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one CAS No. 1173435-64-7](/img/structure/B606241.png)
5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-665053 is a corticotropin-releasing factor-1 (CRF1) receptor antagonist. BMS-665053)11 had high affinity for the CRF1 receptor (IC50 = 1.0 nM) and was a potent inhibitor of CRF-stimulated cyclic adenosine monophosphate (cAMP) production in human Y-79 retinoblastoma cells (IC50 = 4.9 nM), indicating that it behaved as an antagonist. In addition, BMS-665053 was efficacious in the Defensive Withdrawal model of anxiety in rats and had low in vivo clearance (Cl = 17 mL/min/kg, t½ = 7.8 h) in rats.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Development
- 5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one, known as BMS-665053, has been synthesized efficiently for preclinical toxicology studies. This process includes direct bis-ortho-chlorination and a palladium-catalyzed coupling, highlighting its significance in chemical development (Li et al., 2012).
Metabolism and Bioactivity
- BMS-665053 has been studied for its potential as a corticotropin-releasing factor receptor-1 (CRF-R1) antagonist, showing efficacy in animal models for anxiety. Its metabolism involves cytochrome P450-mediated oxidation, leading to various metabolites (Zhuo et al., 2010).
Antimicrobial Research
- Related compounds, such as 5-chloro-N-phenylpyrazine-2-carboxamides, have shown significant in vitro activity against Mycobacterium tuberculosis and other strains, indicating their potential in antimicrobial research (Zítko et al., 2013).
Chemical Methodology
- Methodologies involving 5-chloro-3-(dimethylamino)pyrazin-2(1H)-ones have been developed, demonstrating the compound's utility in advancing chemical synthesis techniques (Sharma et al., 2008).
Stereochemistry and Reactivity
- Studies on the cycloaddition of 5-chloro-2(1H)-pyrazinones have provided insights into the stereo- and regiochemistry of these reactions, useful for designing specific molecular architectures (Rombouts et al., 2001).
Herbicidal Applications
- Pyrazinone derivatives, including those structurally related to 5-chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one, have been evaluated for their herbicidal activity, indicating their potential use in agriculture (Hilton et al., 1969).
Propiedades
Número CAS |
1173435-64-7 |
|---|---|
Nombre del producto |
5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one |
Fórmula molecular |
C16H14Cl3F2N3O2 |
Peso molecular |
424.6538 |
Nombre IUPAC |
(S)-5-chloro-1-(1-cyclopropylethyl)-3-((2,6-dichloro-4-(difluoromethoxy)phenyl)amino)pyrazin-2(1H)-one |
InChI |
InChI=1S/C16H14Cl3F2N3O2/c1-7(8-2-3-8)24-6-12(19)22-14(15(24)25)23-13-10(17)4-9(5-11(13)18)26-16(20)21/h4-8,16H,2-3H2,1H3,(H,22,23)/t7-/m0/s1 |
Clave InChI |
NFRNVFLIULAQST-ZETCQYMHSA-N |
SMILES |
ClC1=CC(OC(F)F)=CC(Cl)=C1NC2=NC(Cl)=CN([C@@H](C)C3CC3)C2=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-665053; BMS 665053; BMS665053. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
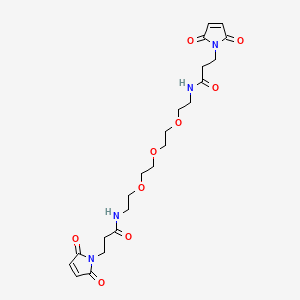
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)
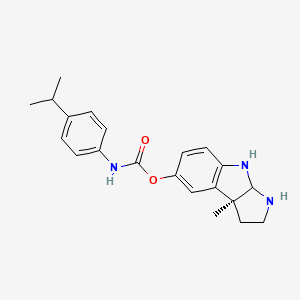

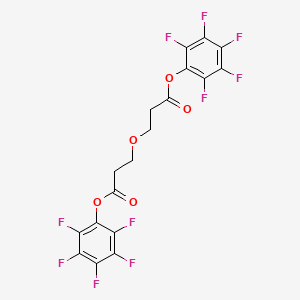
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
